

Unveiling the Architecture of the NVS-VHL720 Ternary Complex: A Technical Guide

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Compound of Interest		
Compound Name:	NVS-VHL720	
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This technical guide provides an in-depth analysis of the structure and function of the **NVS-VHL720** ternary complex, a novel molecular glue degrader targeting cysteine dioxygenase 1 (CDO1) for proteasomal degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

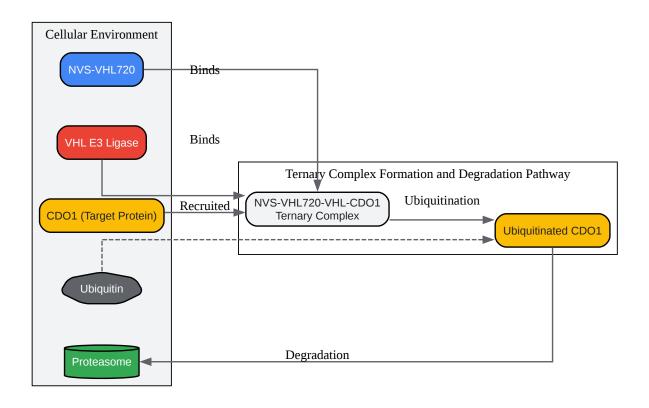
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders represent a class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase. NVS-VHL720 is a first-in-class molecular glue that co-opts the Von Hippel-Lindau (VHL) E3 ligase to selectively degrade CDO1, a protein implicated in various cellular processes. This guide elucidates the structural basis of this induced interaction and the key molecular determinants driving the formation and stability of the NVS-VHL720-VHL-CDO1 ternary complex.

Mechanism of Action

NVS-VHL720 functions by inducing a novel protein-protein interface between VHL and CDO1. The molecule binds to the substrate recognition pocket of VHL and, in doing so, creates a composite surface that is recognized by CDO1. This leads to the formation of a stable ternary



complex, which subsequently triggers the ubiquitination of CDO1 by the VHL E3 ligase complex and its subsequent degradation by the proteasome.



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Figure 1: NVS-VHL720 mediated degradation of CDO1.

Structural Insights into the Ternary Complex

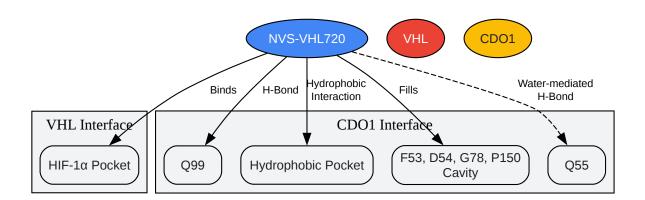
The high-resolution crystal structure of the **NVS-VHL720**-VHL-CDO1 ternary complex reveals the precise molecular interactions that underpin its formation and stability. The structure was determined for a close analog of **NVS-VHL720** (compound 4) and an optimized version (compound 8) in complex with VHL and CDO1, with Protein Data Bank (PDB) accession codes 8VLB and 8VL9, respectively.[1][2]



The **NVS-VHL720** molecule sits in the HIF-1 α binding pocket of VHL, with its tert-butyl group solvent-exposed. This exposed moiety, in conjunction with adjacent residues on the VHL surface, forms a neo-interface that is recognized by a shallow pocket on the surface of CDO1.

Key molecular interactions include:

- Hydrogen Bonds: A critical hydrogen bond is formed between the NVS-VHL720 molecule and Q99 of CDO1.[1]
- Hydrophobic Interactions: The tert-butyl group of NVS-VHL720 is nestled into a hydrophobic pocket on CDO1, with key contacts to surrounding residues.[1] The naphthalene moiety of the molecule fills a cavity on the CDO1 surface, bounded by residues F53, D54, G78, and P150.[1]
- Water-Mediated Interactions: A water-mediated hydrogen bond is observed between the pyrazole group of the degrader and Q55 of CDO1.[1]



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Figure 2: Key molecular interactions in the ternary complex.

Quantitative Binding and Degradation Data

The affinity and efficacy of **NVS-VHL720** have been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.



Parameter	Value	Method	Reference
Binary Binding (NVS- VHL720 to VHL)			
KD	72 nM	Surface Plasmon Resonance (SPR)	INVALID-LINK
Ternary Complex Formation (CDO1 Recruitment)			
AC50	71 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	INVALID-LINK
Cellular Degradation of CDO1			
absDC50	8 nM	HiBiT Assay (HEK293T cells)	INVALID-LINK
Max Degradation	98%	HiBiT Assay (HEK293T cells)	INVALID-LINK

Table 1: Quantitative data for **NVS-VHL720** activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding affinity of **NVS-VHL720** to the VHL complex.

• Instrumentation: Biacore T200 or similar.



- Immobilization: Biotinylated VHL-ElonginC-ElonginB (VCB) complex was immobilized on a streptavidin-coated sensor chip.
- Analyte: A dilution series of NVS-VHL720 in a suitable running buffer (e.g., HBS-EP+ buffer)
 was injected over the sensor surface.
- Data Analysis: Sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A TR-FRET assay was used to measure the **NVS-VHL720**-induced proximity of VHL and CDO1.

- · Reagents:
 - Tagged VCB complex (e.g., His-tagged) and tagged CDO1 (e.g., FLAG-tagged).
 - Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium).
 - Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-FLAG-APC).
 - NVS-VHL720 dilution series.
- Procedure:
 - Incubate the VCB complex, CDO1, and the NVS-VHL720 dilution series in an appropriate assay buffer.
 - Add the donor and acceptor antibody pair.
 - Incubate to allow for complex formation and antibody binding.
 - Measure the TR-FRET signal (emission at two wavelengths after excitation of the donor).
- Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the NVS-VHL720 concentration to determine the AC50 value.

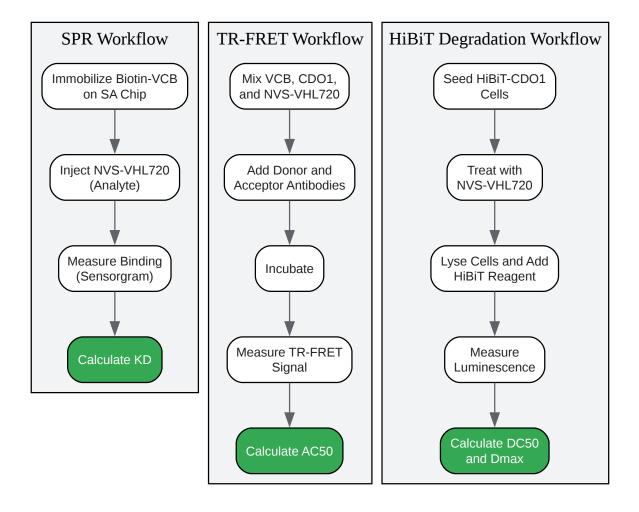


HiBiT Cellular Degradation Assay

The degradation of CDO1 in cells was quantified using the Nano-Glo® HiBiT lytic detection system.

- Cell Line: HEK293T cells endogenously expressing HiBiT-tagged CDO1.
- Procedure:
 - Seed the cells in a multi-well plate.
 - Treat the cells with a dilution series of NVS-VHL720 for a specified time (e.g., 24 hours).
 - Lyse the cells and add the Nano-Glo® HiBiT lytic reagent containing the LgBiT protein and substrate.
 - Measure the luminescence signal.
- Data Analysis: The luminescence signal, which is proportional to the amount of HiBiT-CDO1, is plotted against the NVS-VHL720 concentration. The data is fitted to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).





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Figure 3: Experimental workflows for key assays.

Conclusion

This technical guide has provided a comprehensive overview of the structure and function of the NVS-VHL720 ternary complex. The detailed structural information, quantitative binding and degradation data, and experimental protocols offer a valuable resource for the scientific community. The elucidation of the NVS-VHL720 mechanism of action provides a blueprint for the rational design of novel molecular glue degraders targeting other proteins of therapeutic interest. Further research building upon these findings will undoubtedly accelerate the development of this exciting new class of medicines.



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